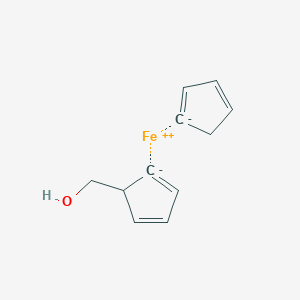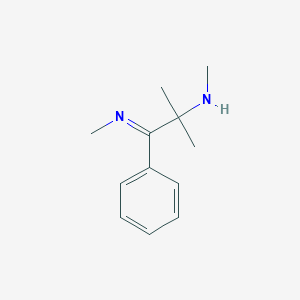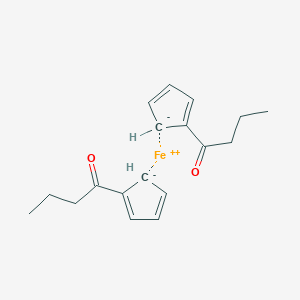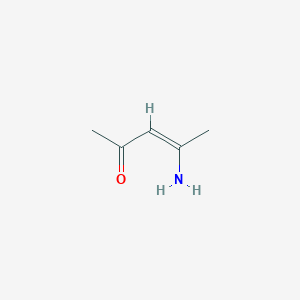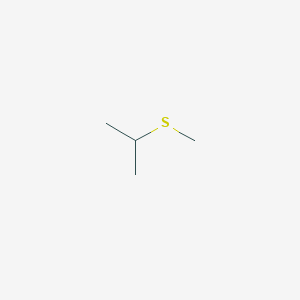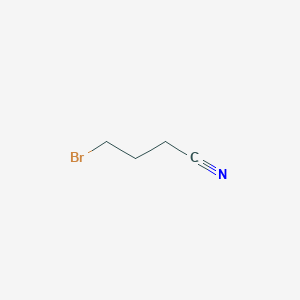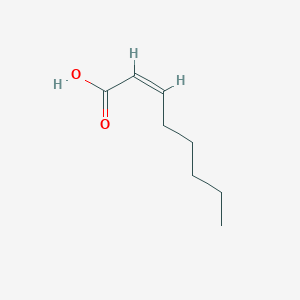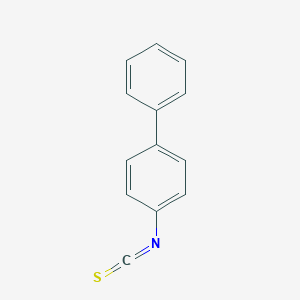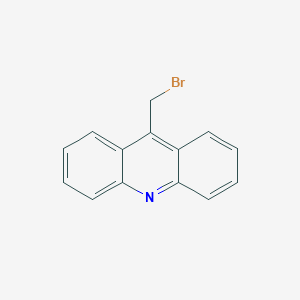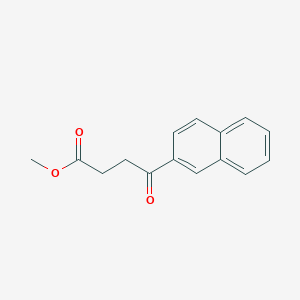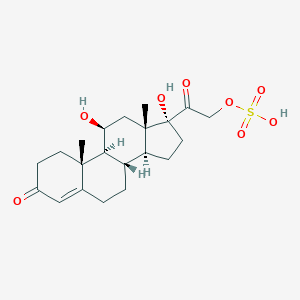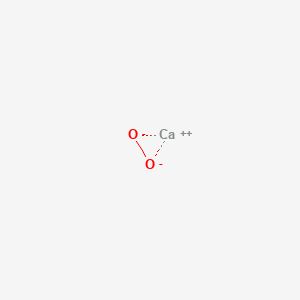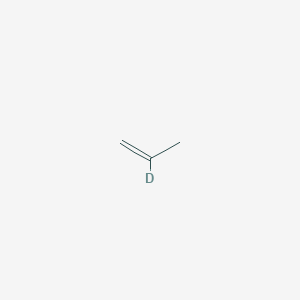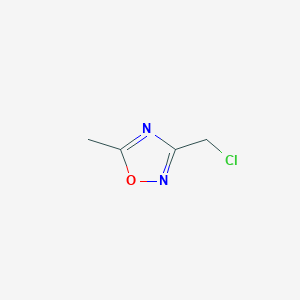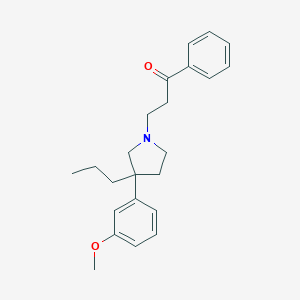
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine, also known as BP-897, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a highly selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine selectively blocks dopamine D3 receptors, which are located in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in the reward system and play a crucial role in addiction and other psychiatric disorders. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the rewarding effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Effets Biochimiques Et Physiologiques
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. It can also improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one of the limitations of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine is its low solubility in water, which can make it difficult to administer in vivo. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents for drug addiction, schizophrenia, and Parkinson's disease. Another area of interest is the study of the role of dopamine D3 receptors in other neurological and psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine to optimize its therapeutic potential.
Méthodes De Synthèse
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-(m-methoxyphenyl)-3-propylpyrrolidine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization to obtain pure 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine.
Applications De Recherche Scientifique
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are known to play a crucial role in the reward pathway of the brain. By blocking these receptors, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine can reduce the reinforcing effects of drugs of abuse and prevent relapse in drug addiction. It can also improve cognitive function and reduce psychotic symptoms in patients with schizophrenia. In addition, 1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
1507-62-6 |
|---|---|
Nom du produit |
1-(2-Benzoylethyl)-3-(m-methoxyphenyl)-3-propylpyrrolidine |
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
3-[3-(3-methoxyphenyl)-3-propylpyrrolidin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(20-10-7-11-21(17-20)26-2)14-16-24(18-23)15-12-22(25)19-8-5-4-6-9-19/h4-11,17H,3,12-16,18H2,1-2H3 |
Clé InChI |
FWIUQXXTTYGPHG-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
SMILES canonique |
CCCC1(CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)OC |
Synonymes |
β-[3-(m-Methoxyphenyl)-3-propyl-1-pyrrolidinyl]propiophenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



